N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
Structural Taxonomy and IUPAC Nomenclature
The IUPAC name systematically delineates the compound’s architecture:
- Core structure : A 2,3-dihydrobenzo[b]dioxine system (a benzodioxane derivative) forms the central scaffold.
- Substituents :
- A carboxamide group at position 2 of the dihydrobenzodioxine ring.
- An ethyl chain extending from the carboxamide nitrogen.
- A piperazine ring attached to the ethyl chain’s terminal nitrogen.
- A 4,5-dimethylbenzo[d]thiazol-2-yl group substituting the piperazine’s distal nitrogen.
- Counterion : Hydrochloride salt for solubility optimization.
Molecular Formula : C₂₄H₂₉ClN₄O₃S
Key Structural Features :
Historical Context in Benzothiazole-Piperazine-Dihydrobenzodioxine Hybrid Development
The synthesis of benzothiazole-piperazine hybrids emerged from early 21st-century efforts to optimize antimicrobial and central nervous system (CNS)-targeted agents. Key milestones include:
- 2000s : Benzothiazole derivatives gained attention for their antimicrobial and antitumor properties, driven by their ability to intercalate DNA and inhibit enzymes like dihydropteroate synthase (DHPS).
- 2010s : Piperazine motifs became staples in CNS drug design due to their blood-brain barrier permeability and affinity for neurotransmitter receptors.
- 2020s : Hybridization strategies merged benzothiazoles with dihydrobenzodioxines to exploit synergistic effects. For example, the condensation of benzo[d]thiazole-2-carboxamides with piperazine-ethyl intermediates under basic conditions enabled precise control over stereoelectronic properties.
A representative synthesis pathway involves:
- Step 1 : Formation of 4,5-dimethylbenzo[d]thiazole-2-carbonyl chloride via thionation of corresponding benzamide precursors.
- Step 2 : Coupling with N-(2-chloroethyl)piperazine in the presence of triethylamine to yield the piperazine-ethyl-thiazole intermediate.
- Step 3 : Amidation with 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid under peptide-coupling conditions (e.g., HATU/DIPEA).
Significance in Targeted Polypharmacology Strategies
This compound embodies the polypharmacology paradigm, wherein single molecules modulate multiple targets. Rationale for its design includes:
- Benzothiazole : Binds kinase ATP pockets and intercalates DNA grooves.
- Piperazine : Engages serotonin/dopamine receptors and acetylcholinesterase.
- Dihydrobenzodioxine : Stabilizes aryl hydrocarbon receptor (AhR) signaling and scavenges reactive oxygen species.
Mechanistic Synergies :
- Antimicrobial Potential : The benzothiazole moiety inhibits DHPS by competing with p-aminobenzoic acid (PABA), while the dihydrobenzodioxine enhances membrane penetration.
- CNS Modulation : Piperazine’s conformational flexibility allows dual serotonin (5-HT₁₀) and dopamine (D₃) receptor partial agonism, potentially addressing neurodegenerative comorbidities.
- Antioxidant Activity : Dihydrobenzodioxine’s ether linkages donate electrons to neutralize free radicals, complementing benzothiazole’s anti-inflammatory effects.
Table 2 : Predicted Target Affinities
| Target | Interaction Type | Probable Efficacy |
|---|---|---|
| DHPS | Competitive inhibition | Antimicrobial |
| 5-HT₁₀ | Allosteric modulation | Neuroprotection |
| AhR | Ligand binding | Antioxidant |
Properties
IUPAC Name |
N-[2-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S.ClH/c1-16-7-8-21-22(17(16)2)26-24(32-21)28-13-11-27(12-14-28)10-9-25-23(29)20-15-30-18-5-3-4-6-19(18)31-20;/h3-8,20H,9-15H2,1-2H3,(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWNMUSVWFMXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)CCNC(=O)C4COC5=CC=CC=C5O4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes a benzo[d]thiazole ring, a piperazine moiety, and a benzo[b][1,4]dioxine core. The synthesis typically involves several steps:
- Preparation of Intermediate Compounds : The synthesis starts with the formation of 4,5-dimethylbenzo[d]thiazole, which is reacted with piperazine to produce an intermediate.
- Coupling Reaction : This intermediate is then coupled with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under specific reaction conditions to yield the final product.
Antimicrobial Properties
Research indicates that derivatives of benzothiazole, including compounds similar to this compound, exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from benzothiazole have shown potent antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.0 μM to 30.0 μM .
- Antifungal Activity : Some derivatives also demonstrate antifungal properties, making them potential candidates for treating fungal infections .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on similar benzothiazole derivatives have reported:
- Inhibition of Cancer Cell Proliferation : Certain derivatives showed IC50 values indicating effective inhibition of cancer cell lines such as HCT-116 (colon cancer), HEPG-2 (liver cancer), and MCF-7 (breast cancer), with IC50 values reported as low as 6.11 µM .
Neuropharmacological Effects
Benzothiazole derivatives are also being investigated for their neuropharmacological properties:
- CNS Activity : Some studies have highlighted the antidepressant-like effects of benzothiazole derivatives in animal models. The compounds demonstrated varying degrees of activity based on their structural modifications .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It could modulate receptor activities in the central nervous system (CNS), contributing to its neuropharmacological effects.
Case Studies and Research Findings
Several studies have documented the biological activities associated with similar compounds:
Scientific Research Applications
Medicinal Chemistry
N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride has been explored for its potential therapeutic effects:
- Antidepressant Activity : Research indicates that derivatives of benzothiazole exhibit antidepressant properties. A study synthesized various benzothiazole derivatives and assessed their activity using behavioral models in rodents, showing promising results in improving mood-related behaviors .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies have demonstrated that benzothiazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
Biochemical Probes
The compound serves as a biochemical probe to study cellular processes. Its ability to interact with specific enzymes or receptors allows researchers to investigate mechanisms of action in cellular signaling pathways. For example, it may inhibit enzymes involved in inflammatory responses, thereby providing insights into anti-inflammatory mechanisms.
Material Science
In material science, the compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties. Its application in developing polymers or coatings that require specific thermal or mechanical properties has been investigated .
Case Study 1: Antidepressant Activity
A comprehensive study synthesized eight novel benzothiazole derivatives, including the target compound. Behavioral tests showed that these compounds significantly increased the time spent in the open arms of an elevated plus-maze, indicating anxiolytic effects .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of various benzothiazole derivatives and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzothiazole structure enhanced antibacterial activity significantly .
Comparison with Similar Compounds
Research Implications
- Drug design : The compound’s hybrid structure (benzothiazole + dihydrodioxine) offers a template for optimizing selectivity against kinases or GPCRs.
- Limitations: Limited experimental data on its specific targets or ADMET profile necessitate further in vitro and in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
